molecular formula C10H18N4O2 B8239250 N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide

Cat. No.: B8239250
M. Wt: 226.28 g/mol
InChI Key: SPOXWYDKVBRSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-3-oxo-2,7,10-triazaspiro[46]undecane-7-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone in the presence of a catalyst can lead to the formation of the spirocyclic core. The reaction conditions often involve refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-11-9(16)14-3-2-12-5-10(7-14)4-8(15)13-6-10/h12H,2-7H2,1H3,(H,11,16)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOXWYDKVBRSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCNCC2(C1)CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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